1-Isocyanato-2-methoxyethane features an isocyanate group (-N=C=O) attached to a methoxyethyl moiety. This structure makes it a versatile intermediate in organic synthesis. The compound's molecular weight is approximately 101.11 g/mol, and it has a CAS Registry Number of 42170-95-6. Its chemical structure allows for various reactions typical of isocyanates, including nucleophilic attack by alcohols and amines.
As there is limited research on 1-Isocyanato-2-methoxyethane, a mechanism of action cannot be definitively established at this time.
1-Isocyanato-2-methoxyethane, also known as methyl N-isocyanatoacetate (MICA), finds application in organic synthesis as a versatile building block for the construction of various heterocyclic compounds. Its reactive isocyanate group readily undergoes cycloaddition reactions with various nucleophiles, enabling the formation of diverse ring systems.
MICA serves as a valuable reagent in peptide chemistry, particularly for the introduction of N-methyl glycine (MeGly) residues into peptides. This modification can enhance the stability and cell permeability of peptides, making them more suitable for therapeutic applications.
MICA's ability to react with various functional groups makes it useful for bioconjugation reactions. This involves the covalent attachment of MICA to biomolecules such as proteins, antibodies, and nanoparticles. Such conjugates can be employed for targeted drug delivery, diagnostics, and bioimaging applications.
1-Isocyanato-2-methoxyethane can be synthesized through several methods:
This compound finds applications in various fields:
Several compounds share structural similarities with 1-Isocyanato-2-methoxyethane. Below are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Isocyanato-2-methylpropane | C5H9NO | Contains a branched alkyl chain; used in polymer synthesis. |
Phenyl isocyanate | C7H5NO | Aromatic compound; widely studied for its reactivity with amines. |
Ethyl isocyanate | C3H5NO | Simpler structure; used as an intermediate in organic synthesis. |
What sets 1-Isocyanato-2-methoxyethane apart from these similar compounds is its specific methoxyethyl group, which influences its solubility and reactivity profile compared to other isocyanates. This unique structure allows it to participate effectively in reactions that require both hydrophilic and hydrophobic characteristics.
Flammable;Acute Toxic;Irritant